molecular formula C15H21NO B13668474 2,5-Dimethyl-1-phenethylpiperidin-4-one

2,5-Dimethyl-1-phenethylpiperidin-4-one

Cat. No.: B13668474
M. Wt: 231.33 g/mol
InChI Key: OCHGEROFEPMAMC-UHFFFAOYSA-N
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Description

2,5-Dimethyl-1-phenethylpiperidin-4-one is a piperidin-4-one derivative characterized by methyl groups at the 2- and 5-positions of the piperidine ring, a phenethyl substituent at the nitrogen (N-1 position), and a ketone group at position 3. Piperidin-4-one scaffolds are pharmacologically significant due to their versatility in drug design, particularly in central nervous system (CNS) targeting and enzyme modulation.

Properties

Molecular Formula

C15H21NO

Molecular Weight

231.33 g/mol

IUPAC Name

2,5-dimethyl-1-(2-phenylethyl)piperidin-4-one

InChI

InChI=1S/C15H21NO/c1-12-11-16(13(2)10-15(12)17)9-8-14-6-4-3-5-7-14/h3-7,12-13H,8-11H2,1-2H3

InChI Key

OCHGEROFEPMAMC-UHFFFAOYSA-N

Canonical SMILES

CC1CC(=O)C(CN1CCC2=CC=CC=C2)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

2,5-Dimethyl-1-phenethylpiperidin-4-one can be synthesized through several synthetic routes. One common method involves the reaction of 4-piperidinone with phenethyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in a solvent like acetonitrile under reflux conditions .

Industrial Production Methods

In industrial settings, the production of this compound may involve more efficient and scalable methods. These methods often utilize continuous flow reactors and phase transfer catalysts to enhance the reaction rate and yield. The use of advanced purification techniques such as recrystallization and chromatography ensures the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2,5-Dimethyl-1-phenethylpiperidin-4-one undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate can yield carboxylic acids, while reduction with sodium borohydride typically produces alcohols .

Scientific Research Applications

2,5-Dimethyl-1-phenethylpiperidin-4-one has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical drugs.

    Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,5-Dimethyl-1-phenethylpiperidin-4-one involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical processes within cells. Its phenethyl group allows it to interact with hydrophobic pockets in proteins, influencing their function and activity .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Scaffold Variations

Piperidin-4-one derivatives exhibit diverse biological activities depending on substituent patterns. Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Comparison
Compound Name Substituents/Modifications Biological Activity Key References
2,5-Dimethyl-1-phenethylpiperidin-4-one - 2,5-dimethyl
- N1-phenethyl
Hypothesized: CNS modulation N/A
(R)-3-(2,5-Dimethoxy-4-(trifluoromethyl)phenyl)-1-methylpiperidine (Compound 19) - 2,5-dimethoxy-4-CF₃-phenyl
- N1-methyl
Selective serotonin reuptake inhibition (SSRI)
(3E,5E)-1-Benzyl-3,5-bis(2-fluorobenzylidene)piperidin-4-one - N1-benzyl
- 3,5-bis(2-fluorobenzylidene)
Anticancer (via D4P scaffold)
3,5-Dimethyl-1-{2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetyl}-2,6-diphenylpiperidin-4-one - 3,5-dimethyl
- Thiadiazole-sulfonyl
Antimicrobial, crystallographic stability
(4-((2-(2,5-Dimethylphenoxy)ethyl)amino)piperidin-1-yl)(pyridin-4-yl)methanone - N1-pyridin-4-yl
- Phenoxyethylamino
Lab research (safety profile noted)

Substituent-Driven Pharmacological Differences

  • Benzyl group (): Introduces aromatic rigidity, favoring π-π stacking interactions in anticancer activity . Methyl group (Compound 19): Reduces steric hindrance, optimizing SSRI selectivity .
  • Ring Substituents :

    • 2,5-Dimethyl (target compound): Methyl groups may stabilize the piperidine chair conformation, affecting receptor binding.
    • 3,5-Bis(fluorobenzylidene) (): Conjugated double bonds enhance planarity, critical for DNA intercalation in anticancer mechanisms .
    • Thiadiazole-sulfonyl (): Introduces hydrogen-bonding and electron-withdrawing effects, improving antimicrobial activity .

Physicochemical Properties

  • Lipophilicity : Phenethyl and benzyl groups increase logP values, enhancing membrane permeability.
  • Crystallinity : Thiadiazole-containing analogs () exhibit high crystallinity (R factor = 0.040), aiding in structural characterization .

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